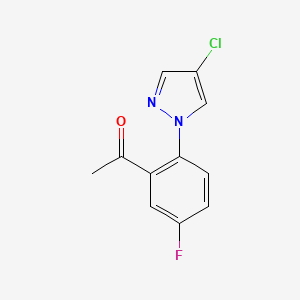

1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one

Description

1-(2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one (molecular formula: C₁₄H₁₀ClFN₂O) is a halogenated aromatic ketone featuring a pyrazole ring substituted with a chlorine atom and a fluorophenyl group. This compound is part of a broader class of ethanone derivatives that are structurally tailored for applications in medicinal chemistry and materials science. The presence of both electron-withdrawing (Cl, F) and electron-donating (pyrazole) groups may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H8ClFN2O |

|---|---|

Molecular Weight |

238.64 g/mol |

IUPAC Name |

1-[2-(4-chloropyrazol-1-yl)-5-fluorophenyl]ethanone |

InChI |

InChI=1S/C11H8ClFN2O/c1-7(16)10-4-9(13)2-3-11(10)15-6-8(12)5-14-15/h2-6H,1H3 |

InChI Key |

LNAHIGGQTFUFNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one typically involves the reaction of 4-chloro-1H-pyrazole with 2-bromo-5-fluoroacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the acetophenone derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the pyrazole ring undergoes nucleophilic displacement under basic conditions. This reaction is critical for introducing new functional groups:

The fluorine atom's electron-withdrawing nature increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophiles to specific positions due to its -I effect:

Example Reaction:

textVilsmeier-Haack formylation (DMF-POCl₃) → 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Condensation Reactions

The ketone group participates in Claisen-Schmidt condensations:

| Aldehyde Component | Product | Application |

|---|---|---|

| Benzaldehyde | Chalcone derivatives | Anticancer agent precursors |

| 4-Nitrobenzaldehyde | 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | Intermediate for pyrazoline synthesis |

Mechanistic Note: Base-catalyzed enolate formation initiates cross-aldol addition, followed by dehydration.

Acylation and Esterification

The ketone and hydroxyl groups react with acylating agents:

Reaction Protocol from :

-

Dissolve compound in THF with triethylamine (TEA).

-

Add chloroacetyl chloride dropwise at 0°C.

-

Obtain 2-chloro-1-(pyrazolyl)ethan-1-one (yield: 86-90%).

Biological Interaction Pathways

While not purely synthetic, the compound modulates biological systems through:

Scientific Research Applications

1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chloro-1h-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethanone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Pyrazole Moieties

Key Observations :

- Substituent Effects : The target compound lacks extended heterocyclic systems (e.g., piperazine or diazepane in ), which may reduce steric hindrance and improve membrane permeability.

- Lipophilicity : Analogues with bulkier substituents (e.g., piperazine) exhibit higher logP values (~4.6–4.75), suggesting the target compound (with simpler substituents) may have moderate lipophilicity.

Fluorophenyl Ethanone Derivatives

Key Observations :

- Oxygen vs.

Key Observations :

- Biological Potential: While the target compound’s activity is unreported, pyrazole-containing ethanones (e.g., ) are often explored for CNS or antimicrobial applications due to their heteroaromatic pharmacophores.

Biological Activity

The compound 1-(2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and associated research findings.

- Molecular Formula : C13H10ClF N2O

- Molecular Weight : 252.68 g/mol

- CAS Number : 515873-73-1

Research indicates that compounds with pyrazole structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. The presence of halogen substituents, such as chlorine and fluorine, enhances their antimicrobial efficacy by increasing lipophilicity and altering membrane permeability .

- Androgen Receptor Modulation : Some pyrazole derivatives act as selective androgen receptor modulators (SARMs), demonstrating potential in treating androgen-dependent conditions like prostate cancer. They exhibit high affinity for androgen receptors, leading to significant inhibition of cancer cell proliferation .

Antimicrobial Efficacy

A study evaluating various pyrazole derivatives reported that compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may exhibit comparable antimicrobial activity .

| Compound | MIC (mg/mL) | Pathogen |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Case Studies

In a recent case study involving the synthesis of pyrazole derivatives, researchers highlighted the compound's ability to inhibit the growth of various bacterial strains effectively. The study utilized both in vitro and in vivo models to assess the compound's efficacy, noting significant reductions in bacterial load within treated groups compared to controls .

Therapeutic Applications

Given its biological activity, this compound shows promise in several therapeutic areas:

- Antimicrobial Treatments : Potential use in developing new antibiotics or antifungal agents.

- Cancer Therapy : As a SARM, it may serve as a therapeutic agent for treating prostate cancer and other AR-dependent diseases.

Safety Profile and Toxicology

While preliminary studies indicate promising biological activity, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications. Current research emphasizes the importance of assessing the compound's pharmacokinetics and potential side effects before advancing to human trials.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized via Claisen-Schmidt condensation between hydrazines and α,β-unsaturated ketones, followed by halogenation . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) can improve yields. For instance, using ethanol as a solvent under reflux (70–80°C) with catalytic acetic acid has been effective for analogous pyrazoline derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of fluorophenyl and chloropyrazole moieties. For example, the fluorine atom in the 5-fluorophenyl group typically shows a singlet in ¹H NMR due to spin-spin coupling absence, while the pyrazole protons appear as distinct doublets .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of substituents. In related compounds, intermolecular hydrogen bonds (e.g., C–H⋯O) stabilize the crystal lattice, with bond lengths and angles consistent with aromatic systems (C–C: ~1.38–1.48 Å) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Standard assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Antioxidant Activity : DPPH radical scavenging assays, measuring IC₅₀ values .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole ring can improve antimicrobial potency by increasing lipophilicity and membrane penetration .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). For example, docking studies on similar pyrazoles revealed hydrophobic interactions with active-site residues .

- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features with activity .

Q. How should researchers address contradictions in biological activity data across studies?

- Experimental Variability : Standardize protocols (e.g., inoculum size in antimicrobial assays) to reduce inter-lab variability .

- Sample Degradation : Monitor compound stability via HPLC under assay conditions (e.g., pH, temperature). Cooling samples to 4°C can mitigate degradation during long-term experiments .

- Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to distinguish true bioactivity from noise .

Q. What advanced analytical techniques resolve complex degradation pathways or metabolic products?

- LC-MS/MS : Identifies degradation products by comparing fragmentation patterns with reference standards. For example, oxidative degradation of fluorophenyl groups may yield quinone derivatives .

- NMR Kinetic Studies : Track real-time structural changes under stress conditions (e.g., UV exposure) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface chemical states in solid-state degradation .

Q. How can synthetic scalability be improved without compromising purity?

- Flow Chemistry : Continuous synthesis reduces side reactions and improves yield consistency. For instance, microreactors enhance heat transfer in exothermic cyclization steps .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to improve sustainability .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure reproducibility .

- Data Validation : Use triplicate measurements and internal standards (e.g., deuterated solvents in NMR) to confirm results .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure ethical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.